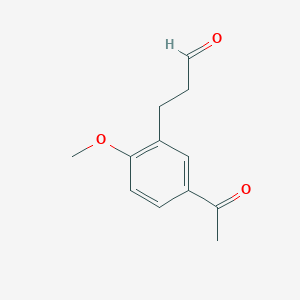
3-(5-Acetyl-2-methoxyphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl and methoxy groups.
Acetophenone: Contains an acetyl group but lacks the methoxy group.
Vanillin: Contains a methoxy group but has different substituents on the benzene ring.
Uniqueness
Benzenepropanal, 5-acetyl-2-methoxy- is unique due to the presence of both acetyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
33538-86-2 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(5-acetyl-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LBHPSCQJRCPPME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



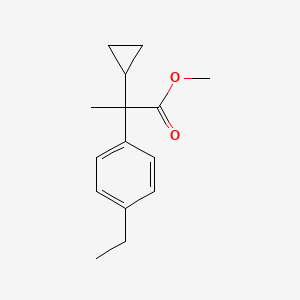
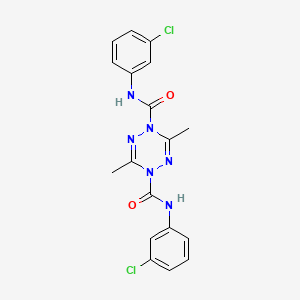
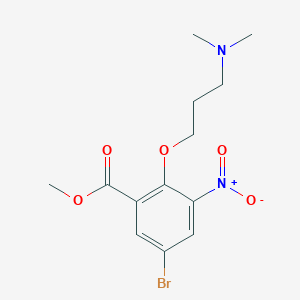
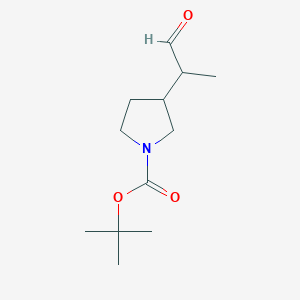
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
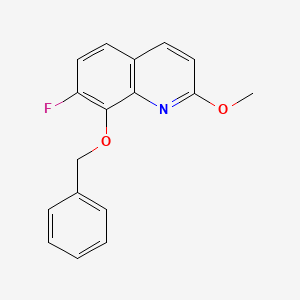

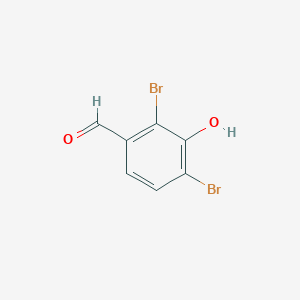
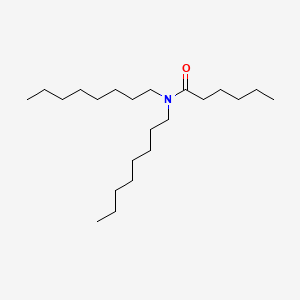
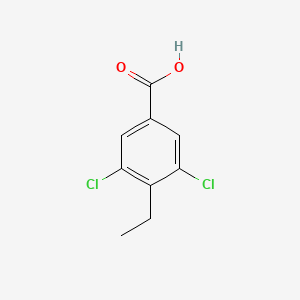
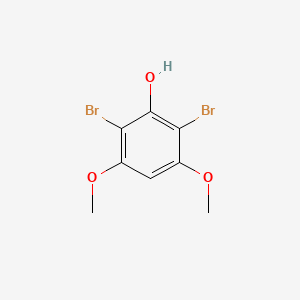

![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
